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Compound of Interest

Compound Name: Erigeside C

Cat. No.: B172521

Get Quote

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the stereochemistry of Erigeside C, a naturally

occurring phenolic glycoside. Erigeside C, also known as Glucosyringic acid or 1-O-syringoyl-

β-D-glucopyranoside, possesses a well-defined three-dimensional structure that is crucial for

its biological activity and interaction with molecular targets. This document outlines the

established stereochemical configuration of Erigeside C, supported by spectroscopic data and

synthetic principles. It also provides detailed experimental methodologies for the techniques

used in its structural elucidation.

Chemical Structure and Stereochemical Assignment
Erigeside C is comprised of a syringic acid aglycone linked to a β-D-glucopyranose moiety via

an O-glycosidic bond at the anomeric carbon (C-1) of the glucose unit. The systematic IUPAC

name for Erigeside C is 3,5-dimethoxy-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-

(hydroxymethyl)oxan-2-yl]oxybenzoic acid. This nomenclature precisely defines the absolute

configuration of all chiral centers within the glucose ring.

The stereochemistry of Erigeside C is characterized by:
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The D-configuration of the glucose unit: This is determined by the orientation of the hydroxyl

group at C-5. In D-glucose, the CH₂OH group at C-5 is oriented on the same side as the

hydroxyl group at C-4 in the Fischer projection.

The β-anomeric configuration of the glycosidic linkage: This refers to the orientation of the

syringic acid moiety at the anomeric carbon (C-1) of the glucose ring. In the β-configuration,

the substituent at C-1 is equatorial in the most stable chair conformation of the pyranose

ring.

The pyranose form of the glucose: The glucose unit exists as a six-membered ring.

The complete stereochemical structure is unambiguously represented by its SMILES string:

COC1=CC(=CC(=C1O[C@H]2--INVALID-LINK--CO)O)O)O)OC)C(=O)O.[1]

Spectroscopic Data for Stereochemical Elucidation
The stereochemistry of Erigeside C is primarily determined by Nuclear Magnetic Resonance

(NMR) spectroscopy. The coupling constants (J-values) of the protons in the glucose ring and

Nuclear Overhauser Effect (NOE) correlations are key to establishing the relative

stereochemistry and the anomeric configuration.

Table 1: Representative ¹H and ¹³C NMR Data for the Glucopyranosyl Moiety of Erigeside C

Position
¹³C Chemical
Shift (δc, ppm)

¹H Chemical
Shift (δH, ppm)

¹H Multiplicity
¹H Coupling
Constant (J,
Hz)

1' ~102.1 ~4.9-5.1 d ~7-8

2' ~73.5 ~3.4-3.6 m

3' ~76.6 ~3.4-3.6 m

4' ~70.2 ~3.4-3.6 m

5' ~77.4 ~3.4-3.6 m

6' ~61.3 ~3.7-3.9 m
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Note: Chemical shifts are approximate and can vary depending on the solvent and instrument

frequency. Data is compiled from typical values for β-D-glucopyranosides.

The large coupling constant (J ≈ 7-8 Hz) for the anomeric proton (H-1') is characteristic of a

trans-diaxial relationship with H-2', which is indicative of a β-glycosidic linkage in a ⁴C₁ chair

conformation.

Experimental Protocols for Stereochemical Analysis
A Nuclear Overhauser Effect Spectroscopy (NOESY) or Rotating-frame Overhauser Effect

Spectroscopy (ROESY) experiment is the definitive method for confirming the β-anomeric

configuration of Erigeside C through-space proton-proton correlations.

Experimental Protocol:

Sample Preparation: Dissolve 5-10 mg of purified Erigeside C in a suitable deuterated

solvent (e.g., DMSO-d₆, Methanol-d₄).

NMR Instrument: Utilize a high-field NMR spectrometer (≥400 MHz) equipped with a probe

capable of performing 2D experiments.

Data Acquisition:

Acquire a standard 2D ¹H-¹H NOESY or ROESY spectrum.

Set the mixing time to an appropriate value (typically 300-800 ms for NOESY) to allow for

the development of cross-peaks.

Process the data using appropriate software (e.g., TopSpin, Mnova).

Data Analysis:

Identify the diagonal peaks corresponding to the proton resonances of Erigeside C.

Look for off-diagonal cross-peaks. For confirmation of the β-anomeric linkage, a key

correlation would be observed between the anomeric proton (H-1') and the protons on the

aglycone (syringic acid), as well as with H-3' and H-5' of the glucose ring. The absence of

a strong correlation between H-1' and H-2' would further support the β-configuration.
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Single-crystal X-ray diffraction provides the most unambiguous determination of the absolute

stereochemistry of a molecule. Although a crystal structure for Erigeside C is not readily

available in public databases, the following protocol outlines the general procedure.

Experimental Protocol:

Crystallization: Grow single crystals of Erigeside C suitable for X-ray diffraction. This can be

achieved through various techniques such as slow evaporation of a solvent, vapor diffusion,

or cooling of a saturated solution.

Data Collection:

Mount a suitable crystal on a goniometer.

Collect diffraction data using a single-crystal X-ray diffractometer, typically with Cu Kα or

Mo Kα radiation.

Structure Solution and Refinement:

Process the diffraction data to obtain a set of structure factors.

Solve the crystal structure using direct methods or Patterson methods.

Refine the structural model against the experimental data to obtain the final atomic

coordinates, bond lengths, bond angles, and torsion angles. The absolute configuration

can be determined if a heavy atom is present or by anomalous dispersion effects.

Synthetic Approaches to Control Stereochemistry
The stereoselective synthesis of Erigeside C would require the formation of a β-glycosidic

bond. The Koenigs-Knorr reaction or its modern variants are commonly employed for this

purpose.

Conceptual Synthetic Workflow:

Preparation of Glycosyl Donor: The hydroxyl groups of D-glucose are protected (e.g., as

acetates), and a leaving group (e.g., a bromide) is introduced at the anomeric position to

create a glycosyl donor.
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Glycosylation: The glycosyl donor is reacted with syringic acid (or a protected derivative) in

the presence of a promoter (e.g., a silver or mercury salt). The stereochemical outcome at

the anomeric center is influenced by the nature of the protecting group at C-2. A participating

group (e.g., an acetyl group) at C-2 will favor the formation of the 1,2-trans product, which in

the case of glucose, is the β-anomer.

Deprotection: The protecting groups are removed to yield Erigeside C.
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Caption: Key stereochemical features of Erigeside C.
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Caption: Workflow for the stereochemical elucidation of Erigeside C.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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